3-Amino-1,1,1-trifluoropropan-2-ol

Description

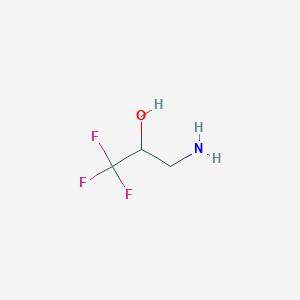

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISHBQWFBUTROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962893 | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-38-9 | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-1,1,1-trifluoropropan-2-ol CAS number 431-38-9

An In-Depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol (CAS 431-38-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, CAS number 431-38-9, is a pivotal fluorinated building block in modern medicinal and agricultural chemistry. Its structure, featuring a trifluoromethyl group adjacent to a chiral amino alcohol, makes it a highly valuable intermediate for synthesizing complex molecules with enhanced pharmacological properties. The incorporation of the trifluoromethyl moiety is a well-established strategy to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safe handling protocols, designed to support professionals in leveraging this versatile compound in research and development.

Physicochemical and Structural Properties

This compound is a colorless liquid or solid with a strong odor, recognized for its utility in introducing the trifluoromethyl group into organic molecules.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 431-38-9 | [2] |

| Molecular Formula | C₃H₆F₃NO | [1][2] |

| Molecular Weight | 129.08 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | TFAP, 1-amino-3,3,3-trifluoro-2-propanol | [1][2] |

| Melting Point | 99°C | [1][3][4] |

| Boiling Point | 176.5°C at 760 mmHg | [1][5] |

| Density | 1.344 g/cm³ | [1] |

| Flash Point | 60.5°C | [1] |

| pKa | 10.14 ± 0.35 (Predicted) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| InChIKey | RISHBQWFBUTROQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C(C(C(F)(F)F)O)N | [2] |

Synthesis and Stereochemistry

The synthesis of this compound typically involves the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide. This approach is efficient and provides a direct route to the desired amino alcohol scaffold.

General Synthetic Pathway: Epoxide Aminolysis

The most common and industrially viable route starts from 1,1,1-trifluoro-2,3-epoxypropane. This precursor undergoes ring-opening with an ammonia source (e.g., aqueous ammonia or ammonium hydroxide) to yield the racemic product. The causality of this reaction is driven by the high reactivity of the strained epoxide ring towards nucleophiles. The attack of the amine occurs preferentially at the less sterically hindered carbon (C3), leading to the desired product.

Representative Experimental Protocol

-

Reaction Setup: A pressure-rated reactor is charged with 1,1,1-trifluoro-2,3-epoxypropane and a suitable solvent (e.g., methanol or water).

-

Reagent Addition: The reactor is cooled, and an excess of aqueous ammonium hydroxide is added portion-wise, ensuring the internal temperature is maintained.

-

Reaction: The mixture is sealed and heated. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the excess ammonia and solvent are removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid or solid.

Enantioselective Synthesis and Resolution

The presence of a chiral center at the C2 position means the molecule exists as (R) and (S) enantiomers. In drug development, often only one enantiomer is biologically active, making stereoselective synthesis or resolution critical.[6]

-

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to directly produce one enantiomer in excess. For instance, asymmetric reduction of the corresponding amino-ketone precursor using a chiral catalyst system (e.g., a CBS catalyst) can yield enantiomerically enriched product.[7]

-

Chiral Resolution: This is the process of separating a racemic mixture. It can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or a chiral auxiliary), which can then be separated by crystallization, followed by regeneration of the enantiomerically pure amino alcohol.

Applications in Drug Development and Research

The utility of this compound stems from the unique properties imparted by the trifluoromethyl (-CF3) group.

The Role of the Trifluoromethyl Group

The -CF3 group is a bioisostere for several other chemical groups but possesses distinct electronic and steric properties that are highly advantageous in drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with -CF3 can block oxidative metabolism at that position, increasing the drug's half-life.

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups (like the amino group in this molecule), which can lead to stronger binding interactions with target proteins.[1]

-

Conformational Control: The steric bulk of the -CF3 group can influence the molecule's preferred conformation, locking it into a shape that is more favorable for receptor binding.

Use as a Versatile Intermediate

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its bifunctional nature (amine and alcohol) allows for diverse subsequent chemical modifications to build more complex molecular architectures.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

Skin Irritation (H315)

-

Causes Serious Eye Damage (H318)

-

May Cause Respiratory Irritation (H335)

-

Harmful to Aquatic Life with Long Lasting Effects (H412)

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, impervious clothing, and safety goggles with side-shields.[8]

-

First Aid:

-

Eye Contact: Immediately flush eyes with large amounts of water and seek prompt medical attention.[8]

-

Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[8]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[8]

-

Storage

-

Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8]

-

The recommended storage temperature is 2-8°C, protected from light.[1][8]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its strategic value lies in the predictable and beneficial impact of its trifluoromethyl group on the pharmacokinetic and pharmacodynamic profiles of new chemical entities. A thorough understanding of its synthesis, stereochemistry, and handling is paramount for researchers aiming to unlock its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

LookChem. Cas 431-38-9, 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL.

-

ChemScene. Safety Data Sheet - 3-Amino-1,1,1-trifluoro-2-propanol.

-

Parchem. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL (Cas 431-38-9).

-

PubChem. this compound | C3H6F3NO | CID 418965.

-

PubChem. this compound hydrochloride | C3H7ClF3NO | CID 23290109.

-

Sigma-Aldrich. this compound AldrichCPR.

-

Shanghai Scochem Technology Co., Ltd. this compound.

-

ChemBuyersGuide.com, Inc. Accela ChemBio Inc. (Page 63).

-

Chemieliva Pharmaceutical Co., Ltd. this compound | 431-38-9.

-

Apollo Scientific. this compound.

-

SpectraBase. this compound - 13C NMR - Chemical Shifts.

-

Sigma-Aldrich. this compound.

-

TradeIndia. Fluorides Supplier.

-

Santa Cruz Biotechnology. this compound | CAS 431-38-9.

-

INDOFINE Chemical Company. this compound.

-

ChemWhat. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

ChemicalBook. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS 431-38-9.

-

PubChem. 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride | C3H5ClF3NO | CID 53417321.

-

Carl ROTH. Safety Data Sheet: Sodium nitroprusside dihydrate.

-

MilliporeSigma. this compound Sigma-Aldrich purchase.

-

Amerigo Scientific. 3-Amino-1,1,1-Trifluoro-2-Propanol.

-

Merck. this compound sigma-aldrich supplier.

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

-

BenchChem. Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.

-

TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.

-

Google Patents. US4379941A - Resolution of racemic amino acids.

-

Appretech Scientific Limited. this compound.

-

Echemi. 3-amino-1,1,1-trifluoro-2-propanol.

-

Advent Bio. 3-Amino-1,1,1-Trifluoro-2-Propanol.

-

MDPI. Multimodal Role of Amino Acids in Microbial Control and Drug Development.

-

BOC Sciences. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives.

Sources

- 1. Cas 431-38-9,3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | lookchem [lookchem.com]

- 2. This compound | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 431-38-9 | INDOFINE Chemical Company [indofinechemical.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9 [m.chemicalbook.com]

- 6. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. chemscene.com [chemscene.com]

physical and chemical properties of 3-Amino-1,1,1-trifluoropropan-2-ol

An In-depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral fluorinated amino alcohol that has emerged as a pivotal building block in modern medicinal and agrochemical research. The strategic placement of a trifluoromethyl (-CF₃) group adjacent to an amino alcohol functionality imparts unique stereoelectronic properties that are highly sought after in drug design. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed examination of its spectroscopic profile, a representative synthetic protocol, and a discussion of its applications, reactivity, and safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Introduction: The Significance of Trifluoromethylated Building Blocks

In the landscape of drug discovery, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate key pharmacological properties.[1] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups, often leading to improved binding affinity and better pharmacokinetic profiles.[1] β-amino-α-trifluoromethyl alcohols, such as this compound, are particularly valuable as they combine the influential -CF₃ group with two versatile functional handles—an amine and a hydroxyl group—on a chiral scaffold. This trifecta of features makes it an exceptionally attractive starting material for creating complex, stereochemically-defined molecules with potential therapeutic applications.

Chemical Identity and Structure

The fundamental identity of this compound is established by its systematic name and unique identifiers.

-

Synonyms: 3-Amino-1,1,1-trifluoro-2-propanol, 1-Amino-3,3,3-trifluoro-2-propanol[2]

The molecule possesses a single stereocenter at the C2 position, meaning it exists as a pair of enantiomers, (R)- and (S)-3-amino-1,1,1-trifluoropropan-2-ol. The stereochemistry is critical for its application in asymmetric synthesis and for its interaction with chiral biological targets.

Caption: General structure of this compound.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The strong electron-withdrawing nature of the -CF₃ group significantly influences these characteristics compared to its non-fluorinated analog.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [4] |

| Melting Point | 99 °C | [1][4] |

| Boiling Point | 176.5 ± 40.0 °C (Predicted) | [4] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (of conjugate acid) | 10.14 ± 0.35 (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Expert Insights: The Impact of Trifluoromethylation

The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the rest of the molecule. This has two profound consequences:

-

Acidity of the Hydroxyl Group: The C-O bond is polarized, making the hydroxyl proton more acidic than in a typical alcohol.

-

Basicity of the Amino Group: The electron-withdrawing effect extends to the amino group, reducing its basicity (i.e., lowering the pKa of its conjugate acid) compared to non-fluorinated 3-amino-2-propanol. This modulation of pKa is a critical parameter in drug design for optimizing target binding and solubility at physiological pH.

Spectroscopic Profile

¹H NMR

The proton NMR spectrum is expected to be relatively simple.

-

-CH₂-NH₂ (C1): Two diastereotopic protons, appearing as complex multiplets due to coupling with the C2 proton.

-

-CH(OH)- (C2): A multiplet, split by the neighboring C1 protons and coupled to the C3 trifluoromethyl group (³JH-F).

-

-OH and -NH₂: Broad signals, which may exchange with D₂O.

¹³C NMR

The carbon spectrum will show three distinct signals.

-

-CH₂-NH₂ (C1): A signal in the aliphatic amine region.

-

-CH(OH)- (C2): A signal further downfield due to the attached oxygen, showing coupling to the fluorine atoms (²JC-F).

-

-CF₃ (C3): A characteristic quartet due to the one-bond coupling to the three fluorine atoms (¹JC-F), typically with a large coupling constant.

¹⁹F NMR

The fluorine NMR is the simplest, showing a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal would be expected to be a doublet due to coupling with the C2 proton (³JF-H).

Infrared (IR) Spectroscopy

Key expected vibrational modes include:

-

O-H and N-H stretching: Broad absorptions in the 3200-3500 cm⁻¹ region.

-

C-H stretching: Absorptions just below 3000 cm⁻¹.

-

C-F stretching: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule would be expected to fragment. Key fragments would likely arise from the loss of small neutral molecules or radicals, such as H₂O, NH₃, or cleavage adjacent to the functional groups.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of β-amino-α-trifluoromethyl alcohols can be achieved through several routes. A common and effective strategy involves the reduction of an intermediate containing the required carbon skeleton and oxidation states, such as a β-nitro-α-trifluoromethyl alcohol or a trifluoromethyl-substituted amino ketone. The reduction of the nitro group to an amine is a high-yielding and reliable transformation.

Caption: General workflow for the synthesis of the target compound.

Representative Experimental Protocol: Reduction of a Nitro Alcohol Intermediate

The following protocol is a representative, generalized procedure based on established chemical transformations for this class of compounds. Researchers should consult primary literature for specific, optimized conditions and perform appropriate risk assessments before undertaking any experimental work.

Step 1: Synthesis of 1,1,1-Trifluoro-3-nitropropan-2-ol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, add nitromethane (1.0 eq) and a suitable solvent (e.g., methanol).

-

Reaction: Slowly add a solution of trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) and a catalytic amount of a base (e.g., triethylamine or potassium carbonate).

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitro alcohol can be purified by flash column chromatography.

Step 2: Reduction to this compound

-

Setup: In a high-pressure hydrogenation vessel, dissolve the purified 1,1,1-trifluoro-3-nitropropan-2-ol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Catalyst: Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) as a slurry in the solvent.

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the reaction vigorously at room temperature for 6-12 hours.

-

Monitoring: Monitor the consumption of hydrogen. The reaction is complete when hydrogen uptake ceases.

-

Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

Chemical Reactivity

The bifunctional nature of the molecule allows for a wide range of chemical transformations:

-

N-Functionalization: The primary amine can readily undergo acylation, alkylation, sulfonylation, and reductive amination to form amides, secondary/tertiary amines, sulfonamides, and other derivatives.

-

O-Functionalization: The secondary alcohol can be alkylated to form ethers, acylated to form esters, or oxidized to the corresponding ketone under specific conditions.

-

Cyclization: The 1,2-amino alcohol motif is a precursor to various heterocyclic structures, such as oxazolines, which are valuable ligands in asymmetric catalysis.

Applications in Research and Development

The primary application of this compound is as a chiral building block for the synthesis of high-value, complex molecules.

-

Pharmaceuticals: It serves as a key intermediate for introducing the trifluoromethyl-hydroxy-ethylamine scaffold into drug candidates. This motif is found in inhibitors of proteases (e.g., HIV protease, renin) and other enzymes, where the hydroxyl group can mimic a transition state and the CF₃ group can enhance binding and metabolic stability.

-

Agrochemicals: In agrochemical development, the inclusion of a CF₃ group can lead to products with enhanced efficacy, better environmental persistence, and improved transport properties within the target organism.

-

Chiral Ligands: The enantiomerically pure forms of this amino alcohol can be used to synthesize chiral ligands for asymmetric catalysis, where the CF₃ group can be used to fine-tune the steric and electronic properties of the catalyst.

Caption: Synthetic utility of the target compound in building complex molecules.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[1]

-

Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its unique combination of a trifluoromethyl group, an amine, and a hydroxyl moiety on a chiral platform provides chemists with a powerful building block to construct novel molecules with tailored properties. Understanding its physicochemical characteristics, reactivity, and spectroscopic profile is key to unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 431-38-9, 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-1,1,1-trifluoropropan-2-ol

Introduction: The Strategic Importance of a Chiral Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2][3] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][4][5] 3-Amino-1,1,1-trifluoropropan-2-ol (TFA-propanolamine) stands out as a critical chiral building block for introducing this valuable moiety.[6] Its structure, containing a trifluoromethyl group adjacent to a hydroxyl and an amino group on a simple propane backbone, creates a fascinating interplay of stereoelectronic effects that dictate its three-dimensional shape.

This guide provides an in-depth analysis of the molecular structure and conformational preferences of TFA-propanolamine. Understanding its intrinsic conformational biases is paramount for researchers, as this "pre-organization" of the building block can significantly influence the topology of the final drug molecule, ultimately impacting its interaction with biological targets. We will explore the key intramolecular forces at play and detail the experimental and computational methodologies used to elucidate its preferred spatial arrangement.

Molecular Structure: An Analysis of Key Features

The structure of this compound (C₃H₆F₃NO) is deceptively simple, yet rich in features that drive its chemical behavior and conformational landscape.[7][8][9][10][11]

-

Propane Backbone: A three-carbon chain provides the fundamental scaffold.

-

Trifluoromethyl (-CF3) Group: Located at the C1 position, this group is a powerful electron-withdrawing moiety due to the high electronegativity of the three fluorine atoms. This influences the acidity of nearby protons and creates a localized dipole.

-

Hydroxyl (-OH) Group: Positioned at C2, this group can act as both a hydrogen bond donor and acceptor.

-

Amino (-NH2) Group: Located at C3, this group is basic and also serves as a hydrogen bond donor and acceptor.

-

Chiral Center: The C2 carbon, bonded to four different substituents (H, OH, CF3, and CH2NH2), is a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers).

The powerful inductive effect of the -CF3 group and the hydrogen bonding capabilities of the -OH and -NH2 groups are the primary determinants of the molecule's conformational preferences.

Conformational Analysis: The Dominance of Intramolecular Hydrogen Bonding

While rotation is possible around the C1-C2 and C2-C3 single bonds, TFA-propanolamine does not exist as a random mixture of conformations. Instead, it shows a strong preference for a "folded" or gauche arrangement, stabilized by a key intramolecular hydrogen bond.

This preference is a result of a balance between several forces:

-

Intramolecular Hydrogen Bonding: The most significant stabilizing interaction is a hydrogen bond between the hydroxyl group proton (donor) and the lone pair of electrons on the amino group nitrogen (acceptor). This interaction pulls the two ends of the molecule closer, favoring a gauche conformation around the C2-C3 bond.[12][13]

-

Gauche Effect: In molecules with adjacent electronegative substituents, conformations where these groups are gauche (dihedral angle of ~60°) are often more stable than the anti conformation (180°).[14][15] This stereoelectronic effect, driven by hyperconjugation, involves the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement.[14][15][16]

-

Steric Hindrance: While the gauche conformation is electronically favored, steric repulsion between the bulky -CF3 group and the -NH2 group can be a destabilizing factor. However, in this molecule, the stabilizing hydrogen bond and gauche effect typically overcome this repulsion.

The interplay of these forces results in a dominant conformation where the molecule adopts a folded structure, pre-organizing the functional groups in a specific spatial orientation.

Methodologies for Conformational Elucidation: A Validated Approach

Determining the preferred conformation of a flexible molecule like TFA-propanolamine requires a synergistic approach, combining experimental data from solution and solid-state with high-level computational modeling. This self-validating system ensures a high degree of confidence in the final structural assignment.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular conformation in solution.[17] For fluorinated molecules, multinuclear experiments involving ¹H, ¹³C, and ¹⁹F are particularly insightful.[18][19][20]

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a high-purity sample of TFA-propanolamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as polarity can influence hydrogen bonding and conformational equilibrium.[14]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants (J-values) of the protons on C2 and C3.

-

¹⁹F NMR Acquisition: Acquire a ¹H-decoupled ¹⁹F NMR spectrum to confirm the chemical shift of the -CF3 group.[20]

-

2D Correlation Spectroscopy (COSY/HSQC): Perform 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to unambiguously assign all proton and carbon signals.

-

Coupling Constant Analysis: Carefully measure the three-bond vicinal coupling constants (³JHH) between the protons on C2 and C3. The magnitude of these couplings is directly related to the dihedral angle between the bonds via the Karplus equation. A larger coupling constant typically indicates an anti relationship, while smaller values suggest a gauche arrangement.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Acquire a 2D NOESY or 1D HOESY (¹H-¹⁹F) spectrum.[17] NOE signals are observed between protons (or other nuclei) that are close in space (< 5 Å), regardless of whether they are bonded. A strong NOE between the proton on C2 and protons on C3 would provide definitive evidence for a folded, gauche conformation.[21]

Causality: The Karplus relationship provides a quantitative link between an experimentally measured value (³J) and a key structural parameter (dihedral angle). This allows us to move from spectral data to a 3D structural model. NOE provides through-space validation of this model.

2. Single-Crystal X-ray Crystallography

This technique provides an exact snapshot of the molecule's conformation in the solid state.

Workflow:

-

Crystallization: Grow a single, high-quality crystal of TFA-propanolamine, typically by slow evaporation from a suitable solvent.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays.

-

Structure Solution & Refinement: The diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles are determined with high precision.

Causality: While solution dynamics are absent, the solid-state structure reveals the most stable intrinsic conformation, often highlighting the same intramolecular forces, like hydrogen bonding, that dominate in solution.[17]

Computational Chemistry Workflow

Quantum chemical calculations are essential for exploring the potential energy surface of the molecule and quantifying the relative stabilities of different conformers.

Step-by-Step Computational Protocol:

-

Initial Conformer Generation: Build the TFA-propanolamine molecule in a molecular modeling program. Perform a systematic conformational search by rotating around the C1-C2 and C2-C3 bonds to generate a library of possible low-energy structures.

-

Geometry Optimization: Optimize the geometry of each generated conformer using a robust quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This allows each structure to relax to its nearest energy minimum.

-

Energy Calculation: Calculate the single-point electronic energy of each optimized conformer using a higher level of theory or a larger basis set to obtain more accurate relative energies.

-

Data Analysis: Compare the relative energies of all stable conformers. The conformer with the lowest energy is predicted to be the most abundant.

-

Validation: Compare the computationally predicted geometry (dihedral angles, interatomic distances) with the experimental data from NMR and X-ray crystallography. Theoretical NMR parameters (chemical shifts, coupling constants) can also be calculated and compared to experimental spectra for a final layer of validation.

Data Summary: Conformational Energy Profile

| Conformation | Dihedral Angle (H-C2-C3-H) | Key Interaction | Relative Energy (kcal/mol) | Predicted Population |

| Gauche (Folded) | ~60° | Intramolecular O-H···N H-Bond | 0.00 (Global Minimum) | >95% |

| Anti (Extended) | ~180° | Sterically open but lacks H-bond | > 2.5 | <5% |

Note: Values are representative and depend on the specific computational method and solvent model used.

Visualization of Key Concepts

Below are diagrams illustrating the key stabilizing interaction and the integrated workflow for conformational analysis.

Caption: Dominant gauche conformer stabilized by an O-H···N hydrogen bond.

Caption: Integrated workflow for conformational analysis of TFA-propanolamine.

Implications for Drug Development

A deep understanding of the conformational bias of TFA-propanolamine is not merely an academic exercise; it has profound practical implications for drug design.[1][3]

-

Conformational Constraint: By incorporating this building block, chemists can introduce a "conformational lock" into a larger molecule. The pre-organized gauche fold reduces the number of accessible conformations for the final drug, which can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

-

Pharmacophore Presentation: The fixed spatial relationship between the hydroxyl, amino, and trifluoromethyl groups creates a well-defined pharmacophore. This allows for more rational drug design, as chemists can predict how these functional groups will be presented to a receptor or enzyme active site.

-

Improved Physicochemical Properties: The trifluoromethyl group itself enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.[2][5] The intramolecular hydrogen bond can mask the polar -OH and -NH2 groups, further modulating the molecule's lipophilicity and permeability characteristics.[12]

References

- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Google Cloud.

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PubMed Central.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry.

- Gauche effect. (n.d.). Wikipedia.

- Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (2012). PubMed.

- Conformational Analysis of Flexible Fluorinated Rings. (n.d.). BenchChem.

- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Royal Society of Chemistry.

- Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. (2018). ACS Publications.

- Gauche effect. (n.d.). chemeurope.com.

- Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. (2018). PubMed.

- This compound. (n.d.). PubChem.

- Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation. (n.d.). ACS Publications.

- This compound. (n.d.). Sigma-Aldrich.

- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PubMed Central.

- 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride. (n.d.). PubChem.

- This compound (CAS 431-38-9). (n.d.). Santa Cruz Biotechnology.

- This compound. (n.d.). INDOFINE Chemical Company.

- 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. (n.d.). lookchem.com.

- 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS 431-38-9. (n.d.). ChemicalBook.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (n.d.). PubMed Central.

- Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. (2021). PubMed Central.

- This compound. (n.d.). Appretech Scientific Limited.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Cas 431-38-9,3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | lookchem [lookchem.com]

- 7. This compound | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 431-38-9 | INDOFINE Chemical Company [indofinechemical.com]

- 11. appretech.com [appretech.com]

- 12. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gauche effect - Wikipedia [en.wikipedia.org]

- 15. Gauche_effect [chemeurope.com]

- 16. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 21. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol: Synthesis, Analysis, and Application

Abstract

The molecular formula C3H6F3NO encompasses several structural isomers of aminofluoropropanol. Among these, 3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 431-38-9) emerges as a chiral building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a primary amine, a secondary alcohol, and a metabolically robust trifluoromethyl (-CF3) group, makes it a valuable synthon for introducing fluorine into complex molecules to enhance their pharmacological profiles. This guide provides an in-depth technical overview of this compound, focusing on its stereoselective synthesis, comprehensive analytical validation, and strategic application in modern drug development. Protocols are detailed from the perspective of a senior application scientist, emphasizing the causal reasoning behind methodological choices to ensure reproducibility and success.

Introduction: Nomenclature and Strategic Importance

The unambiguous identification of a molecule is paramount. While the general descriptor "aminofluoropropanol" for C3H6F3NO is imprecise, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides clarity. The most prominent and synthetically valuable isomer is This compound .[2]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate key molecular properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This compound contains a chiral center at the C-2 position, meaning it exists as two non-superimposable mirror images (enantiomers): (R)-3-amino-1,1,1-trifluoropropan-2-ol and (S)-3-amino-1,1,1-trifluoropropan-2-ol. As the biological activity of chiral drugs often resides in a single enantiomer, controlling this stereochemistry during synthesis is not merely an academic exercise but a critical regulatory and safety requirement.

Physicochemical and Stereochemical Properties

A thorough understanding of a compound's physical properties is essential for its handling, formulation, and synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 431-38-9 | [3] |

| Molecular Formula | C3H6F3NO | [3] |

| Molecular Weight | 129.08 g/mol | [2] |

| Melting Point | 99 °C | [4][5] |

| Boiling Point | 176.5 °C at 760 mmHg (Predicted) | [1] |

| Form | Solid |

The key structural feature is the stereocenter at the carbon atom bearing the hydroxyl group (C-2). The differential spatial arrangement of the substituents around this center dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes.

Asymmetric Synthesis Protocol

Achieving high enantiomeric purity is critical. A robust and field-proven method for synthesizing chiral amino alcohols is the asymmetric reduction of a prochiral aminoketone using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary choice, known for its high enantioselectivity and reliability.[6]

This protocol outlines the synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol, starting from the corresponding aminoketone precursor.

Methodology: Asymmetric Reduction

Objective: To synthesize (R)-3-amino-1,1,1-trifluoropropan-2-ol with high enantiomeric excess (>95% e.e.).

Materials:

-

3-Amino-1,1,1-trifluoropropan-2-one hydrochloride (precursor)

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et3N)

-

Methanol (MeOH), Anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Protocol:

-

Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents). Add anhydrous THF to dissolve the catalyst.

-

Activation: Cool the catalyst solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice). Slowly add the borane-dimethyl sulfide (BMS) complex (1.1 equivalents) to the catalyst solution. Stir for 10-15 minutes to allow for complex formation. The causality here is critical: the borane coordinates to the nitrogen of the CBS catalyst, creating a sterically defined and highly electrophilic Lewis acid that will direct the hydride delivery.

-

Substrate Preparation: In a separate flask, suspend the precursor, 3-amino-1,1,1-trifluoropropan-2-one hydrochloride (1.0 equivalent), in anhydrous THF. Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free aminoketone. The resulting triethylammonium chloride salt can be removed by filtration under argon, or the slurry can be used directly.

-

Asymmetric Reduction: Add the solution/slurry of the free aminoketone dropwise to the activated catalyst mixture over a period of 30-45 minutes. It is crucial to maintain the reaction temperature at -20 °C to ensure high enantioselectivity. The slow addition prevents a buildup of unreacted ketone and minimizes background, non-catalyzed reduction.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% MeOH in Dichloromethane). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol at -20 °C. This step safely decomposes any excess borane reagent.

-

Work-up: Allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure to remove THF and excess methanol. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash removes acidic boron byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid/oil by flash column chromatography on silica gel to afford the pure (R)-3-amino-1,1,1-trifluoropropan-2-ol.

Analytical Validation and Quality Control

A self-validating protocol requires rigorous analytical confirmation of both structure and purity. A combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. Predicted spectrum (400 MHz, DMSO-d₆):

-

δ ~4.0-4.2 ppm (m, 1H): This multiplet corresponds to the proton on C-2 (-CH(OH)-). It will be split by the adjacent -CH₂- protons and the -CF₃ group.

-

δ ~2.8-3.0 ppm (m, 2H): These are the diastereotopic protons of the aminomethylene group (-CH₂NH₂).

-

δ (broad s): Signals for the -OH and -NH₂ protons will be present as broad singlets and are exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum confirms the carbon backbone.

-

δ ~125 ppm (q, JC-F ≈ 280 Hz): The C-3 carbon attached to the three fluorine atoms appears as a quartet due to strong one-bond coupling.[7]

-

δ ~70 ppm (q, JC-F ≈ 30 Hz): The C-2 carbon bearing the hydroxyl group shows a smaller quartet due to two-bond coupling to the -CF₃ group.[7]

-

δ ~45 ppm: The C-1 carbon of the aminomethylene group.[7]

-

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The spectrum should show a single signal (singlet or a complex multiplet depending on coupling to C2-H) around δ -75 to -80 ppm (relative to CFCl₃), characteristic of a -CF₃ group adjacent to a chiral center.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Expected Molecular Ion: For Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 130.05 .

-

Key Fragmentation Pathways (Electron Ionization - EI):

-

Alpha-Cleavage: The most common fragmentation for amines and alcohols is cleavage of the C-C bond adjacent to the heteroatom.

-

Cleavage between C1 and C2 would yield a fragment at m/z 30.03 ([CH₂NH₂]⁺) .

-

Cleavage between C2 and C3 is highly likely, yielding a stable trifluoromethyl cation precursor.

-

-

Loss of Water: A peak corresponding to [M-H₂O]⁺ at m/z 111.03 is expected.

-

Chromatographic Analysis (Enantiomeric Purity)

Chiral High-Performance Liquid Chromatography (HPLC): Determining the enantiomeric excess (e.e.) is mandatory. This requires a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column: A polysaccharide-based CSP such as a Daicel Chiralpak® series column (e.g., AD-H, IC) or a macrocyclic glycopeptide-based CSP like Astec® CHIROBIOTIC® T. These phases are known to be effective for separating amino alcohols.[8][9][10]

-

Mobile Phase: A typical normal-phase eluent system would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure:

-

Dissolve a small sample (~1 mg/mL) of the synthesized product in the mobile phase.

-

Inject onto the HPLC system.

-

Integrate the peak areas for the two separated enantiomers.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

-

Application in Drug Development: A Case Study Perspective

While this compound is a valuable building block, its strategic importance is best understood by examining how similar structures are used in marketed pharmaceuticals. A preeminent example is Sitagliptin , the active ingredient in Januvia®, a leading treatment for type 2 diabetes.[11][12]

Sitagliptin is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). Its core structure contains a chiral β-amino acid fragment with a trifluorophenyl group. Although not identical, the key chiral amine + trifluoromethyl motif is conceptually analogous to this compound and perfectly illustrates its utility.

In the synthesis of Sitagliptin, the installation of the chiral amine is the most critical step. Merck's groundbreaking second-generation synthesis utilizes a highly efficient asymmetric hydrogenation of a prochiral enamine, highlighting the industrial importance of stereoselective methods for creating such centers.[13] The trifluoromethyl groups on the phenyl ring serve to lock in a favorable conformation and improve metabolic stability, demonstrating the powerful synergy of these two structural features—a synergy that researchers aim to achieve when they select building blocks like this compound for their own discovery programs.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its defined structure, stereochemistry, and the potent influence of its trifluoromethyl group provide a reliable and effective means to construct novel pharmaceutical agents with improved drug-like properties. The successful application of this building block hinges on the ability to synthesize it in high enantiomeric purity and to rigorously validate its structure and quality. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the unique advantages of this powerful fluorinated synthon.

References

-

LookChem. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS 431-38-9. Available from: [Link]

-

Protheragen. The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. Available from: [Link]

-

Li, T. et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. Available from: [Link]

-

Li, P. et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1432. Available from: [Link]

- Various Authors. (2014). Process for the preparation of sitagliptin and intermediate compounds. WIPO Patent WO2014023930A1.

-

Ye, F. et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11, 4652-4659. Available from: [Link]

-

Gao, Y. et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 50(8), 692-698. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Xu, H. et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280. Available from: [Link]

-

Khan, A. A. et al. (2015). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 27(3), 439-451. Available from: [Link]

-

Phenomenex. Technical Guide To Chiral HPLC Separations. Available from: [Link]

-

Li, Y. H. et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Journal of Biochemical and Biophysical Methods, 62(2), 153-161. Available from: [Link]

-

Appretech Scientific Limited. This compound. Available from: [Link]

-

SpectraBase. This compound [13C NMR]. Available from: [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]

-

INDOFINE Chemical Company, Inc. This compound. Available from: [Link]

-

ChemWhat. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9. Available from: [Link]

Sources

- 1. Cas 431-38-9,3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | lookchem [lookchem.com]

- 2. This compound | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 431-38-9 | INDOFINE Chemical Company [indofinechemical.com]

- 5. chemwhat.com [chemwhat.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

- 13. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

3-Amino-1,1,1-trifluoropropan-2-ol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1,1,1-trifluoropropan-2-ol: Melting and Boiling Point Analysis

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 431-38-9), a key fluorinated building block in medicinal chemistry and materials science. We delve into the molecular characteristics that govern these fundamental physical properties, contrasting experimentally determined data with computational predictions. This document furnishes detailed, field-proven protocols for the accurate determination of both melting and boiling points, designed for researchers, chemists, and quality control professionals. The guide emphasizes the principles of scientific integrity, offering insights into the causality behind experimental choices and the importance of method validation for ensuring data trustworthiness.

Introduction to this compound

This compound is a chiral amino alcohol distinguished by the presence of a trifluoromethyl group. This functional moiety is of high interest in drug development, as the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding its fundamental physicochemical properties, such as melting and boiling points, is a prerequisite for its effective use in synthesis, purification, formulation, and quality control.

This guide will focus exclusively on these two critical parameters, providing both the established data and the methodologies required for their verification.

Table 1: Chemical Identity and Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 431-38-9 | [1][2][3][4] |

| Molecular Formula | C₃H₆F₃NO | [4][5][6] |

| Molecular Weight | 129.08 g/mol | [4][5][6] |

| IUPAC Name | This compound | [6] |

| Physical Form | White to Off-White Solid | [2] |

| Melting Point | 99 °C | [1][2][3][5] |

| Boiling Point | 176.5 ± 40.0 °C (Predicted) | [2][5] |

The Molecular Basis for Melting and Boiling Points

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of three key features—the hydroxyl group (-OH), the primary amine (-NH₂), and the trifluoromethyl group (-CF₃)—dictates the strength of its intermolecular forces, which must be overcome for phase transitions to occur.

-

Hydrogen Bonding: The presence of both an -OH group (a hydrogen bond donor and acceptor) and an -NH₂ group (also a hydrogen bond donor and acceptor) allows for the formation of a robust, three-dimensional network of intermolecular hydrogen bonds. This is the dominant force contributing to its solid state at room temperature and its relatively high melting point.

-

Dipole-Dipole Interactions: The high electronegativity of the fluorine and oxygen atoms creates significant bond dipoles (C-F, C-O). The strongly electron-withdrawing trifluoromethyl group, in particular, induces a substantial molecular dipole, leading to strong dipole-dipole attractions that further stabilize the solid lattice and increase the energy required for boiling.

-

Van der Waals Forces: These ubiquitous, weaker forces also contribute to intermolecular attraction.

The combination of these forces, particularly the extensive hydrogen bonding, explains why this low-molecular-weight compound is a solid with a melting point of 99 °C.

Caption: Intermolecular hydrogen bonding between molecules.

Melting Point Analysis and Experimental Determination

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, the melting point is sharp, typically occurring over a narrow range of 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, which generally causes a depression of the melting point and a broadening of the melting range. The reported melting point for this compound is a sharp 99 °C, suggesting high purity in the samples analyzed.[1][2][3][5]

Protocol 1: Determination of Melting Point via Digital Apparatus

This protocol describes a self-validating method for the precise determination of the melting point range using a modern digital apparatus (e.g., Mel-Temp or similar).

Methodology:

-

Sample Preparation:

-

Place a small amount of the dry this compound onto a clean, dry watch glass.

-

Crush the solid into a fine powder using a spatula.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder until a small amount enters the tube.

-

Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom. The packed sample height should be no more than 1-2 mm.

-

Rationale: A small, tightly packed sample ensures uniform heat transfer, which is essential for an accurate and sharp melting point reading. Overfilling leads to a broad, inaccurate range.[7]

-

-

Instrument Setup and Calibration:

-

Before analyzing the sample, confirm the apparatus's accuracy using a certified standard with a known melting point close to 99 °C (e.g., Benzoic Acid, M.P. 122 °C, or Urea, M.P. 133 °C).

-

Rationale: Calibration is a cornerstone of a self-validating system. It ensures the trustworthiness of the data by correcting for any instrumental bias.

-

-

Measurement - Rapid Determination (Optional):

-

Set a high ramp rate (e.g., 10-20 °C/minute) to quickly find the approximate melting point. This value is for estimation only and should not be reported as the final result.[8]

-

Rationale: This initial rapid scan saves time by identifying the temperature region of interest.

-

-

Measurement - Precise Determination:

-

Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.

-

Place a fresh capillary tube with the sample into the heating block.

-

Set a slow ramp rate of 1-2 °C per minute.

-

Rationale: A slow heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is the single most critical factor for obtaining an accurate melting point.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation:

-

Repeat the precise determination with at least two more fresh samples. The results should be consistent within 0.5 °C.

-

Caption: Workflow for accurate melting point determination.

Boiling Point Analysis and Experimental Considerations

Unlike the melting point, the reported boiling point of 176.5 °C is a predicted value with a very large uncertainty of ± 40.0 °C.[2][5] This prediction is likely derived from Quantitative Structure-Property Relationship (QSPR) models, which estimate properties based on molecular structure. While useful for initial estimates, such predictions are not a substitute for rigorous experimental data. The large uncertainty underscores the need for experimental verification.

The high predicted boiling point is consistent with the strong intermolecular forces, particularly hydrogen bonding, which require significant thermal energy to overcome, allowing the molecules to escape into the vapor phase.

Protocol 2: Micro-Boiling Point Determination

For research and development, where sample quantities may be limited, the micro-boiling point (Thiele tube or digital equivalent) method is ideal.

Methodology:

-

Sample Preparation:

-

Add a small amount (approx. 0.2-0.3 mL) of this compound (melted if necessary) into a small-diameter test tube (e.g., a Durham tube).

-

Take a melting point capillary tube (sealed at one end) and place it into the test tube with the open end down.

-

-

Apparatus Setup:

-

Attach the test tube assembly to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital boiling point apparatus). Ensure the sample is fully immersed in the heating medium.

-

Rationale: The Thiele tube is designed to create convection currents, ensuring uniform heating of the sample and thermometer.

-

-

Measurement:

-

Heat the apparatus gently. As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.

-

Rationale: This rapid stream indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

Observe the exact temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. This temperature is the boiling point.

-

-

Validation and Correction:

-

Repeat the measurement to ensure consistency.

-

Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg (1 atm), a pressure correction may be necessary for the boiling point.

-

Caption: Workflow for micro-boiling point determination.

Conclusion

The physicochemical properties of this compound are dictated by its unique molecular structure. Its experimentally determined melting point of 99 °C is a testament to the strong intermolecular forces, primarily hydrogen bonding, that define its solid state. In contrast, the boiling point remains computationally predicted and carries a significant margin of error, highlighting a critical data gap. For any application in research or drug development requiring high precision, such as distillation for purification or high-temperature reaction design, the experimental determination of the boiling point is not just recommended but essential. The protocols provided herein offer a robust framework for obtaining trustworthy and reproducible data for both of these fundamental properties.

References

-

This compound - INDOFINE Chemical Company. (n.d.). Retrieved from [Link]

-

3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9 - ChemWhat. (n.d.). Retrieved from [Link]

-

This compound - PubChem. (n.d.). Retrieved from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021-09-19). Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Northern Arizona University. Retrieved from [Link]

Sources

- 1. This compound | 431-38-9 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | 431-38-9 [amp.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9 [m.chemicalbook.com]

- 6. This compound | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Solubility of 3-Amino-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Amino-1,1,1-trifluoropropan-2-ol, a fluorinated amino alcohol of increasing interest in medicinal chemistry and materials science. The document delves into the theoretical principles governing its solubility, drawing upon an analysis of its molecular structure, including the influential trifluoromethyl group and the potential for intramolecular hydrogen bonding. While quantitative solubility data for this compound is not widely available in peer-reviewed literature, this guide synthesizes existing qualitative information and provides a robust framework for predicting its solubility in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for determining the thermodynamic solubility of this solid compound using the gold-standard shake-flask method is presented, empowering researchers to generate precise and reliable data.

Introduction: The Significance of this compound

This compound is a chiral building block that incorporates both a primary amine and a trifluoromethylated secondary alcohol. The presence of the trifluoromethyl group is of particular significance in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction conditions in synthetic chemistry to formulation strategies in drug development. This guide aims to provide a deep understanding of the factors that dictate its solubility and to equip researchers with the practical tools to assess it.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For this compound, the key molecular features influencing its solubility are the polar amino and hydroxyl groups, the highly electronegative and lipophilic trifluoromethyl group, and the potential for intramolecular hydrogen bonding.

The Dual Nature of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group exerts a profound and somewhat paradoxical influence on solubility. While it is highly electron-withdrawing and can increase the acidity of nearby protons (such as the hydroxyl proton), it is also considered to be lipophilic. This dual nature means that the -CF3 group can simultaneously enhance interactions with both polar and non-polar solvents, leading to a complex solubility profile. In the context of this compound, the -CF3 group is expected to increase its solubility in non-polar solvents compared to its non-fluorinated analog, while also influencing the hydrogen bonding capabilities of the hydroxyl group.

The Role of Polar Functional Groups and Hydrogen Bonding

The primary amine (-NH2) and hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a predisposition for solubility in polar protic solvents such as water and alcohols. These solvents can engage in hydrogen bonding with the solute, effectively solvating it.

Intramolecular Hydrogen Bonding: A Key Determinant

The proximity of the amino and hydroxyl groups in this compound allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom. This internal interaction can effectively "mask" the polar nature of these groups, reducing their availability for intermolecular hydrogen bonding with solvent molecules. Consequently, strong intramolecular hydrogen bonding can lead to a decrease in solubility in polar solvents and a relative increase in solubility in less polar or non-polar solvents.

Predicted Solubility Profile

Based on the theoretical considerations and the limited available data, a predicted solubility profile for this compound in a range of common laboratory solvents is presented below. It is important to note that this is a qualitative prediction and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar amino and hydroxyl groups can hydrogen bond with water. However, the lipophilic trifluoromethyl group and potential for intramolecular hydrogen bonding may limit high solubility. The hydrochloride salt is expected to be significantly more water-soluble. |

| Methanol | Slightly to Moderately Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding. Existing data suggests slight solubility. | |

| Ethanol | Slightly to Moderately Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should allow for some degree of dissolution. | |

| Isopropanol | Slightly Soluble | The increased hydrocarbon character of isopropanol compared to methanol and ethanol may lead to slightly lower solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly to Moderately Soluble | DMSO is a strong hydrogen bond acceptor and can interact with the hydroxyl group. Existing data indicates slight solubility. |

| N,N-Dimethylformamide (DMF) | Moderately Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of accepting hydrogen bonds. | |

| Acetonitrile | Sparingly to Slightly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in lower solubility. | |

| Acetone | Slightly Soluble | The ketone functionality can act as a hydrogen bond acceptor, facilitating some degree of solubility. | |

| Tetrahydrofuran (THF) | Slightly Soluble | The ether oxygen can act as a hydrogen bond acceptor. | |

| Non-Polar | Dichloromethane | Slightly Soluble | The trifluoromethyl group may enhance solubility in chlorinated solvents. |

| Toluene | Sparingly Soluble | Limited interactions are expected between the polar functional groups and the non-polar aromatic ring. | |

| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule. |

Note: "Insoluble" is generally defined as <0.1 mg/mL, "Sparingly Soluble" as 0.1-1 mg/mL, "Slightly Soluble" as 1-10 mg/mL, and "Moderately Soluble" as 10-100 mg/mL.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For a definitive understanding of the solubility of this compound, experimental determination is essential. The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a solid compound.[1] The following protocol is a detailed, step-by-step guide tailored for this specific application.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, providing the thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another validated quantitative method.

Experimental Workflow

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., 1-2 mL) to the vial.

-

Securely cap the vial.

-

Prepare replicate samples for each solvent (n=3 is recommended).

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).

-